molecular formula C23H25N3O5 B11156045 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11156045
M. Wt: 423.5 g/mol
InChI Key: BDGMMABURWBXSN-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a synthetic acetamide derivative featuring a pyridazinyl core substituted at the 3-position with a 3-methoxyphenyl group and at the 6-position with an oxo moiety.

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O5/c1-29-18-6-4-5-17(14-18)19-8-10-23(28)26(25-19)15-22(27)24-12-11-16-7-9-20(30-2)21(13-16)31-3/h4-10,13-14H,11-12,15H2,1-3H3,(H,24,27)

InChI Key

BDGMMABURWBXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinyl ring, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. These methods are optimized for high yield and purity, often incorporating advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others, typically using halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-heptanyl)acetamide

  • Amine Side Chain: A branched 6-methyl-2-heptanyl group replaces the aromatic 3,4-dimethoxyphenethyl chain, likely enhancing lipophilicity but reducing π-π stacking interactions.
  • Impact : The pyrazole group may improve solubility compared to the methoxyphenyl group, while the aliphatic chain could increase metabolic stability but reduce target specificity .

N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide

  • Key Differences: Pyridazinyl Substituent: A bulky 1-naphthyl group replaces the 3-methoxyphenyl, increasing steric hindrance and lipophilicity.
  • Impact : The naphthyl group may improve membrane permeability but reduce binding affinity to polar targets. The acetamidophenyl side chain could facilitate hydrogen bonding with biological targets .

Heterocyclic Core Variants

2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

  • Key Differences: Core Structure: Thieno[2,3-d]pyrimidinone replaces pyridazinyl, introducing a sulfur atom and fused thiophene ring.
  • Impact : The sulfur-containing core may enhance metabolic stability, while the nitro group could increase reactivity but pose toxicity risks .

2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide

  • Key Differences :
    • Core Structure : Triazolo[4,3-b]pyridazine replaces pyridazinyl, adding a triazole ring for additional hydrogen-bonding sites.
    • Substituents : The 4-ethoxyphenyl group offers moderate hydrophobicity compared to methoxy groups.
  • Impact : The triazole core may improve binding affinity to kinases or GPCRs, while the ethoxy group balances solubility and lipophilicity .

Data Table: Comparative Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide C₂₉H₃₁N₃O₅ 501.58 g/mol 3,4-Dimethoxyphenethyl, 3-methoxyphenyl High hydrophobicity, CNS-targeting potential
2-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-oxo-1(6H)-pyridazinyl]-N-(6-methyl-2-heptanyl)acetamide C₂₃H₃₄N₆O₂ 438.56 g/mol 3,5-Dimethylpyrazole, 6-methylheptanyl Enhanced metabolic stability
N-(4-Acetamidophenyl)-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide C₂₅H₂₂N₄O₃ 426.47 g/mol 1-Naphthyl, 4-acetamidophenyl High lipophilicity, steric bulk
2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide C₂₃H₂₀N₄O₃S₂ 476.56 g/mol Thienopyrimidinone, 4-nitrophenyl Sulfur-enhanced stability, redox-active

Research Findings and Trends

Substituent Effects on Solubility : Methoxy and acetamide groups (e.g., in the target compound and ) improve water solubility compared to aliphatic chains () or nitro groups () .

Metabolic Stability : Branched aliphatic chains () and sulfur-containing cores () may reduce cytochrome P450-mediated degradation .

Target Interaction : Aromatic substituents like naphthyl () or methoxyphenyl (target compound) favor interactions with aromatic residues in enzyme active sites, while heterocycles () broaden target selectivity .

Biological Activity

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H25N3O4C_{21}H_{25}N_{3}O_{4} with a complex structure that includes a pyridazine moiety. The structural representation can be summarized as follows:

  • Molecular Formula : C21H25N3O4C_{21}H_{25}N_{3}O_{4}
  • SMILES Notation : C/C(=C\C1=CC=C(C=C1)OC)/C(=O)NCCC2=CC(=C(C=C2)OC)OC
  • InChIKey : JDRVKQMWEBWPJU-FYWRMAATSA-N

Anticancer Properties

Recent studies have identified the compound as a potential anticancer agent. In vitro evaluations demonstrated significant cytotoxicity against various cancer cell lines. For example, the compound exhibited:

  • MCF-7 (breast cancer) : IC50 values indicating effective inhibition of cell proliferation.
  • HCT116 (colon cancer) : Demonstrated cell cycle arrest at the SubG1/G1 phase, suggesting an apoptotic mechanism of action.

A comparative analysis of similar compounds reveals that derivatives with a pyridazine ring often show enhanced anticancer activity due to their ability to interact with key cellular pathways.

The proposed mechanisms through which this compound exerts its effects include:

  • DNA Binding : The compound may bind to DNA, disrupting replication and transcription processes.
  • Kinase Inhibition : Similar compounds have shown inhibitory effects on kinases involved in cell signaling pathways crucial for cancer cell survival.

Inflammatory Response Modulation

In addition to anticancer properties, this compound has been evaluated for anti-inflammatory effects. Pyridazine derivatives have been noted for their ability to inhibit cyclooxygenase enzymes, which play a significant role in the inflammatory process.

Study 1: Cytotoxicity Evaluation

A study published in 2022 assessed various pyridazine derivatives for cytotoxicity against several cancer cell lines. The findings indicated that certain modifications to the pyridazine structure significantly enhanced activity:

CompoundCell LineIC50 (µM)
Compound AMCF-73.79
Compound BHCT1161.1
Compound CHepG21.6

These results underline the importance of structural modifications in enhancing biological activity.

Study 2: Mechanistic Insights

Another investigation focused on understanding the mechanism of action through molecular docking studies. The binding affinity of this compound to target proteins revealed potential interactions that could lead to effective inhibition of cancer cell proliferation.

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